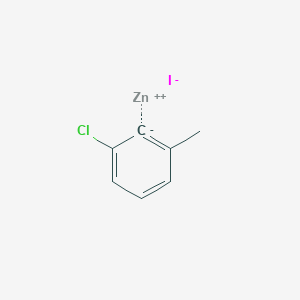
2-Chloro-6-methylphenylzinciodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methylphenylzinciodide is an organozinc compound with the molecular formula C7H6ClZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
准备方法
2-Chloro-6-methylphenylzinciodide can be synthesized through various methods. One common synthetic route involves the reaction of 2-chloro-6-methylphenylmagnesium bromide with zinc iodide in tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
2-Chloro-6-methylphenylzinciodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc iodide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-6-methylphenylzinciodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and materials.
作用机制
The mechanism of action of 2-chloro-6-methylphenylzinciodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an aryl halide in the presence of a palladium catalyst. The palladium catalyst facilitates the transfer of the aryl group from the zinc reagent to the halide, forming a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
相似化合物的比较
2-Chloro-6-methylphenylzinciodide can be compared with other organozinc compounds such as phenylzinc iodide and 2-bromo-6-methylphenylzinc iodide. While these compounds share similar reactivity, this compound is unique due to the presence of both chlorine and methyl groups on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions .
属性
分子式 |
C7H6ClIZn |
|---|---|
分子量 |
317.9 g/mol |
IUPAC 名称 |
zinc;1-chloro-3-methylbenzene-2-ide;iodide |
InChI |
InChI=1S/C7H6Cl.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZFMVTOHLCVLPFM-UHFFFAOYSA-M |
规范 SMILES |
CC1=[C-]C(=CC=C1)Cl.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















